molecular formula C8H10Br2O B13182517 2-Bromo-4-(3-bromo-2-methylpropyl)furan

2-Bromo-4-(3-bromo-2-methylpropyl)furan

Cat. No.: B13182517
M. Wt: 281.97 g/mol
InChI Key: NELUZVLFMTUHDY-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-bromo-2-methylpropyl)furan is an organic compound with the molecular formula C8H10Br2O. It is a derivative of furan, a heterocyclic aromatic compound, and contains two bromine atoms and a methylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromo-2-methylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 2-methylpropylfuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-bromo-2-methylpropyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl-substituted furans, while oxidation with potassium permanganate can produce furan carboxylic acids.

Scientific Research Applications

2-Bromo-4-(3-bromo-2-methylpropyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-bromo-2-methylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(3-chloro-2-methylpropyl)furan: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-4-(3-bromo-2-ethylpropyl)furan: Similar structure but with an ethyl group instead of a methyl group.

    2-Bromo-4-(3-bromo-2-methylbutyl)furan: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

2-Bromo-4-(3-bromo-2-methylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are required.

Properties

Molecular Formula

C8H10Br2O

Molecular Weight

281.97 g/mol

IUPAC Name

2-bromo-4-(3-bromo-2-methylpropyl)furan

InChI

InChI=1S/C8H10Br2O/c1-6(4-9)2-7-3-8(10)11-5-7/h3,5-6H,2,4H2,1H3

InChI Key

NELUZVLFMTUHDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC(=C1)Br)CBr

Origin of Product

United States

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